Cas no 883836-18-8 (Urea, N-(4-ethylphenyl)-N'-[4-(1-methylethyl)phenyl]-)
![Urea, N-(4-ethylphenyl)-N'-[4-(1-methylethyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/883836-18-8x500.png)
Urea, N-(4-ethylphenyl)-N'-[4-(1-methylethyl)phenyl]- 化学的及び物理的性質
名前と識別子
-
- Urea, N-(4-ethylphenyl)-N'-[4-(1-methylethyl)phenyl]-
-
Urea, N-(4-ethylphenyl)-N'-[4-(1-methylethyl)phenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S282022-25mg |
1-(4-ETHYL-PHENYL)-3-(4-ISOPROPYL-PHENYL)-UREA |
883836-18-8 | 25mg |
¥160.9 | 2023-12-10 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S282022-1EA |
883836-18-8 | 25MG |
¥147.39 | 2022-12-15 |
Urea, N-(4-ethylphenyl)-N'-[4-(1-methylethyl)phenyl]- 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
Urea, N-(4-ethylphenyl)-N'-[4-(1-methylethyl)phenyl]-に関する追加情報
Urea, N-(4-ethylphenyl)-N'-[4-(1-methylethyl)phenyl]- (CAS No. 883836-18-8)
Urea, N-(4-ethylphenyl)-N'-[4-(1-methylethyl)phenyl]-, also known by its CAS number 883836-18-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of urea, a well-known organic compound with the general formula R-NH-CO-NH-R', where R and R' are organic substituents. In this case, the substituents are 4-ethylphenyl and 4-(1-methylethyl)phenyl, which contribute to the unique properties of this compound.
The structure of this compound is characterized by two aromatic rings, each substituted with an ethyl and a tert-butyl group, respectively. These substituents not only influence the physical properties of the compound but also play a crucial role in its chemical reactivity. Recent studies have highlighted the potential of such substituted urea derivatives in various applications, including drug delivery systems, catalysis, and as building blocks for advanced materials.
One of the most notable aspects of Urea, N-(4-ethylphenyl)-N'-[4-(1-methylethyl)phenyl]- is its ability to form hydrogen bonds due to the presence of the urea group. This property makes it a promising candidate for use in supramolecular chemistry, where molecules self-assemble into complex structures through non-covalent interactions. Researchers have explored its potential as a component in stimuli-responsive materials, which can change their properties in response to external stimuli such as temperature or pH.
In terms of synthesis, this compound can be prepared via a variety of methods, including nucleophilic substitution and condensation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint associated with traditional manufacturing processes. The use of microwave-assisted synthesis has also been reported, which significantly accelerates reaction times while maintaining high yields.
The physical properties of this compound are equally intriguing. Its melting point and solubility characteristics make it suitable for use in various industrial applications. For instance, its relatively high melting point suggests that it could be used as a thermally stable additive in polymers or as a component in high-performance adhesives. Additionally, its solubility in common organic solvents facilitates its use in solution-based processes such as chromatography or crystal engineering.
Recent research has also focused on the biological activity of this compound. Preliminary studies indicate that it may exhibit antimicrobial properties, making it a potential candidate for use in pharmaceutical applications. Furthermore, its ability to interact with biomolecules through hydrogen bonding opens up possibilities for its use as a drug delivery agent or as a component in bioconjugate chemistry.
In conclusion, Urea, N-(4-ethylphenyl)-N'-[4-(1-methylethyl)phenyl]- (CAS No. 883836-18-8) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with its ability to engage in hydrogen bonding and other non-covalent interactions, positions it as an important building block for future innovations in materials science and biotechnology.
883836-18-8 (Urea, N-(4-ethylphenyl)-N'-[4-(1-methylethyl)phenyl]-) 関連製品
- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 610757-66-9(ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate)
- 1167056-97-4(3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde)
- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)
- 2229246-99-3(methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate)
- 868217-41-8(2-{(4-nitrophenyl)methylsulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole)
- 95192-64-6(5-bromo-2-methyl-1,3-dinitro-benzene)
- 84364-89-6(b-D-Fructofuranose,2,6-bis(dihydrogen phosphate), sodium salt (9CI))
- 1443248-70-1(3-(2-Chlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine)
- 112047-91-3(p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside)



